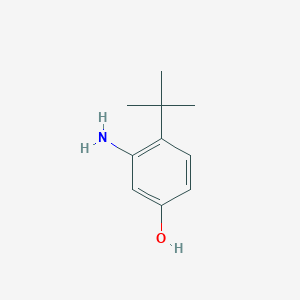

3-Amino-4-tert-butylphenol

描述

Contextual Significance in Organic Chemistry and Materials Science

Aminophenolic compounds substituted with tert-butyl groups are valuable intermediates in various chemical syntheses. The presence of the amino (-NH2), hydroxyl (-OH), and the bulky tert-butyl (–C(CH₃)₃) groups on a benzene (B151609) ring creates a molecule with distinct reactivity and physical properties. In organic chemistry, these compounds serve as foundational building blocks for more complex molecules. For instance, 2-amino-4-tert-butylphenol (B71990) is a key reactant in preparing intermediates for biologically important 2-(pyridyl)benzoxazole derivatives and specialized organocatalysts. sigmaaldrich.comsigmaaldrich.com It is also used to synthesize N-(2-hydroxy-4-tert-butylphenyl)-acetamide, an important precursor for uranylsalophene derivatives used in anion-selective sensors. sigmaaldrich.comsigmaaldrich.com

In materials science, the significance of these compounds is often linked to the steric hindrance provided by the tert-butyl group. This bulkiness can protect the reactive phenolic hydroxyl group, leading to applications as antioxidants in polymers by preventing radical degradation. The incorporation of bulky groups can also improve the solubility and processability of polymers derived from these monomers. ua.es For example, 4-tert-butylphenol (B1678320) is used to produce epoxy resins, curing agents, and polycarbonate resins, where it acts as a chain stopper to control molecular weight. wikipedia.org The chemical and electrochemical oxidative polymerization of isomers like 2-amino-4-tert-butylphenol has been studied to create novel polyaminophenol materials with specific redox behaviors. ua.es

Overview of Structural Isomerism and Positional Effects of Amino and tert-Butyl Groups on Phenol (B47542) Ring

Structural isomerism occurs when molecules have the same molecular formula but different structural arrangements of atoms. savemyexams.com For tert-butyl substituted aminophenols with the molecular formula C₁₀H₁₅NO, several positional isomers exist, where the amino and tert-butyl groups are located at different positions on the phenol ring. savemyexams.com

The relative positions of the functional groups have a profound impact on the molecule's chemical and physical properties. ua.es

Steric Effects : The voluminous tert-butyl group exerts significant steric hindrance. ua.es This bulkiness can influence the regioselectivity of synthesis pathways and hinder certain reactions. ua.es For example, in the polymerization of 2-amino-4-tert-butylphenol, the bulky group is thought to favor the formation of N-N couplings over C-N couplings. ua.es

Intramolecular Hydrogen Bonding : When the amino group is ortho to the hydroxyl group (e.g., in 2-aminophenol (B121084) derivatives), an intramolecular hydrogen bond can form. researchgate.net This interaction can affect the molecule's conformation, acidity, and reactivity. researchgate.netacs.org The addition of tert-butyl groups can further influence the strength of this bond. researchgate.net

The different arrangements of the substituents lead to variations in physical properties such as melting and boiling points, as illustrated by the isomers in the table below.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Amino-4-tert-butylphenol | 1199-46-8 | C₁₀H₁₅NO | 160-163 | - |

| 3-Amino-4-tert-butylphenol | 1236061-58-7 | C₁₀H₁₅NO | - | - |

| 3-Amino-5-tert-butylphenol | 3791-00-2 | C₁₀H₁₅NO | 93-94 | 303.1 |

| 4-tert-Butylphenol | 98-54-4 | C₁₀H₁₄O | 96-101 | 236-238 |

| 2-Amino-4,6-di-tert-butylphenol | 1643-39-6 | C₁₄H₂₃NO | - | - |

Data sourced from multiple references. sigmaaldrich.comwikipedia.orgpharmaffiliates.comsigmaaldrich.comsigmaaldrich.comlookchem.com

Scope and Academic Relevance of this compound and Related Isomers

The academic relevance of this compound and its isomers lies in their utility for studying structure-activity relationships and developing new functional materials. While direct research on this compound is not as extensively published as for some of its isomers, the study of related compounds provides valuable insights.

Research has heavily focused on isomers like 2-amino-4-tert-butylphenol and di-substituted phenols such as 2-amino-4,6-di-tert-butylphenol. ua.essigmaaldrich.com Studies on 2-amino-4-tert-butylphenol have explored its electrochemical polymerization to form poly(2A-4TBP), a material whose basic structure consists of phenoxazine (B87303) rings. ua.es The conductivity and redox behavior of this polymer are influenced by the tert-butyl substituent. ua.es

Derivatives of 4,6-di-tert-butyl-2-aminophenol have been synthesized and investigated for their ability to interact with free radicals. researchgate.net The formation of intramolecular hydrogen bonds in these structures is a key characteristic affecting their reactivity. researchgate.net Furthermore, the introduction of tert-butyl groups into drug molecules has been a strategy to enhance potency and modify pharmacokinetic profiles, as seen in the cystic fibrosis drug Ivacaftor, which contains a di-tert-butyl-phenol moiety. acs.orghyphadiscovery.com

The study of this class of compounds, therefore, provides a platform for understanding how subtle changes in isomeric structure—the positioning of the amino and tert-butyl groups—can dramatically alter chemical reactivity, potential for polymerization, and interactions with biological systems. The academic exploration of this compound fits within this broader context, where its properties can be predicted and investigated by comparing them to its well-documented isomers.

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWMWFGQUARJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aminophenols and Their Tert Butyl Derivatives

Established Synthetic Pathways for 2-Amino-4-tert-butylphenol (B71990)

The industrial synthesis of 2-amino-4-tert-butylphenol has traditionally relied on robust and well-understood chemical routes. These methods, while effective, are often characterized by multi-step processes and the use of classical reagents.

Nitro Reduction Approaches and Method Comparison

The nitro reduction pathway is a fundamental method for synthesizing 2-amino-4-tert-butylphenol. This process begins with the nitration of 4-tert-butylphenol (B1678320) to produce the intermediate, 2-nitro-4-tert-butylphenol. ontosight.ai The synthesis typically involves the nitration of 4-tert-butylphenol using a mixture of nitric and sulfuric acids under controlled, low-temperature conditions (0–5°C) to ensure the selective introduction of the nitro group at the ortho-position relative to the hydroxyl group.

The subsequent and critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely employed technique for this transformation. The 2-nitro-4-tert-butylphenol intermediate is reduced using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). google.com The reaction is typically carried out in a solvent such as ethanol.

| Parameter | Condition |

| Starting Material | 4-tert-Butylphenol |

| Nitrating Agent | Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) |

| Nitration Temp. | 0–5°C |

| Intermediate | 2-Nitro-4-tert-butylphenol |

| Reduction Method | Catalytic Hydrogenation |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Pressure | 3–5 bar |

| Reduction Temp. | 50–60°C |

| Overall Yield | 60–72% (calculated from typical nitration and reduction yields) |

Azo-Cracking Reduction Methodologies Utilizing p-tert-Butylphenol as a Precursor

An alternative industrial route is the azo-cracking method, which uses p-tert-butylphenol as the starting material. This multi-step process involves the formation and subsequent cleavage of an azo dye. guidechem.comgoogle.com

The process commences with the diazotization of an aromatic amine, such as aniline (B41778), using sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) at low temperatures (0–10°C) to form a diazonium salt. guidechem.comgoogle.com This reactive diazonium salt is then coupled with p-tert-butylphenol in an alkaline solution. The coupling reaction yields a stable azo dye intermediate, with reported yields reaching 95–98%. google.com

| Step | Reagents & Conditions | Yield |

| Diazotization | Aniline, NaNO₂, HCl/H₂SO₄, 0–10°C | N/A (Intermediate) |

| Coupling | Diazonium salt, p-tert-butylphenol, NaOH, Room Temp. | 95–98% (Azo Dye) |

| Cracking Reduction | Azo Dye, Sodium Dithionite (B78146), NaOH, Ethanol/Water, 40–80°C | >85% (Final Product) |

Alkylation-Nitration-Reduction Sequences

A comprehensive synthesis sequence starting from a simpler precursor involves the initial alkylation of phenol (B47542). The Friedel-Crafts alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid produces 4-tert-butylphenol. This step effectively introduces the tert-butyl group onto the phenol ring.

Advanced and Green Chemistry Innovations in Aminophenol Synthesis

In response to the need for more sustainable and efficient manufacturing, chemical synthesis is increasingly moving towards advanced methodologies. These innovations aim to improve safety, reduce waste, and increase throughput compared to traditional batch processes.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow chemistry offers significant advantages for the synthesis of aminophenols from nitroaromatic compounds. rsc.orgdtic.mil By pumping reagents through a system of tubes or microreactors, often containing a packed catalyst bed, reactions can be performed with superior control over temperature, pressure, and mixing. acs.org This leads to enhanced safety, particularly for highly exothermic reactions like nitration or hydrogenation, and often results in higher yields and purity.

For the synthesis of p-aminophenol from nitrobenzene, a continuous-flow process has been shown to reduce reaction times from hours in a batch reactor to minutes. acs.org A system combining a zinc reduction column with a second column containing an immobilized enzyme (hydroxylaminobenzene mutase) has been used to convert nitroaromatics into ortho-aminophenols continuously. rsc.orgdtic.mil Such systems demonstrate high conversion efficiency and can operate for extended periods, showcasing the potential for robust, automated production. dtic.mil

Catalytic Hydrogenation as Sustainable Reduction Alternatives

Catalytic hydrogenation is central to green chemistry as it replaces older reduction methods that used stoichiometric metal reductants (like iron or zinc), which generate large amounts of waste. google.com The development of highly active and stable catalysts is a key area of research.

Recent innovations include the use of novel catalyst supports and materials. For instance, palladium nanoparticles supported on graphene have demonstrated higher activity and stability than commercial palladium on carbon (Pd/C) for the hydrogenation of nitrophenols. rsc.org Another approach involves using catalysts derived from waste materials, such as biochar produced from sewage sludge, which has shown high efficiency in nitrophenol reduction, comparable to some noble metal-based catalysts. nih.govhnu.edu.cn Nickel-based catalysts derived from metal-organic frameworks (MOFs) are also being explored as a cost-effective and efficient alternative for the selective hydrogenation of nitrophenols to aminophenols. acs.org These advancements not only improve the sustainability of the process by utilizing waste or cheaper metals but also enhance reaction rates and catalyst recyclability. nih.gov

Synthesis of Other Related Aminophenols and Hindered Phenols

The synthesis of sterically hindered aminophenols is a critical area of research, particularly due to their application as intermediates in the production of pharmaceuticals and specialty chemicals. The methodologies often involve multi-step sequences designed to achieve specific regioselectivity and high yields.

Preparation of 5-Amino-2,4-di-tert-butylphenol (B1521839) through Multi-Step Routes

The synthesis of 5-amino-2,4-di-tert-butylphenol, a key intermediate for certain therapeutic agents, can be accomplished through several distinct multi-step pathways. google.comacs.org One prominent method begins with 2,4-di-tert-butylphenol (B135424), which undergoes nitration to introduce a nitro group, followed by reduction to the desired amine. chemicalbook.com An alternative and widely employed route starts with m-aminophenol, utilizing acetylation and tert-butylation before a final hydrolysis step. google.comacs.orggoogle.com This latter approach avoids the low selectivity and yield issues often associated with the direct nitration of 2,4-di-tert-butylphenol. google.com

One documented procedure involves the reduction of 2,4-di-tert-butyl-5-nitrophenol (B1387553) using reagents such as ammonium (B1175870) formate (B1220265) with a palladium on activated carbon (Pd/C) catalyst in ethanol. chemicalbook.com This method can achieve quantitative yields of the final aminophenol product. chemicalbook.com Another approach uses iron powder and ammonium chloride in ethanol/water, followed by filtration and purification. google.com

In the synthesis of 5-amino-2,4-di-tert-butylphenol starting from m-aminophenol, acetylation serves as a crucial protection strategy for the amino group. acs.orggoogle.com The reaction typically involves treating m-aminophenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.comgoogle.com This step produces N-(3-hydroxyphenyl)acetamide with high efficiency, often exceeding 90%. The acetyl group protects the amine from undesired side reactions during the subsequent alkylation step.

Once the tert-butyl groups have been successfully introduced onto the aromatic ring, the protecting acetyl group must be removed. This is accomplished through a deacetylation step, which is typically an acid or base-catalyzed hydrolysis. google.comgoogle.com The intermediate, N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, can be treated with hydrochloric acid in an ethanol/water mixture or with a base such as sodium hydroxide (B78521). acs.org This hydrolysis step regenerates the amino group, yielding the final product, 5-amino-2,4-di-tert-butylphenol. google.com The choice between acidic or basic conditions can influence the final purity and workup procedure.

The introduction of bulky tert-butyl groups onto the phenol ring is a key step in synthesizing hindered phenols. This Friedel-Crafts alkylation is commonly catalyzed by strong acids, with sulfuric acid being a frequently used catalyst. google.comresearchgate.net In the synthesis of 5-amino-2,4-di-tert-butylphenol from N-(3-hydroxyphenyl)acetamide, the alkylating agent is tert-butanol (B103910), and the reaction is catalyzed by concentrated sulfuric acid. google.comacs.org The reaction is typically carried out in a solvent such as dichloromethane (B109758) at controlled temperatures (e.g., 10–30°C).

This process involves the dehydration of tert-butanol by sulfuric acid to generate an electrophilic tert-butyl carbocation (or a related species), which then attacks the electron-rich aromatic ring. The hydroxyl and acetamido groups on the N-(3-hydroxyphenyl)acetamide direct the incoming tert-butyl groups to the ortho and para positions. While effective, the reaction can sometimes lead to the formation of by-products, such as sulfonic acid derivatives, if conditions are not carefully controlled. scientificupdate.com The process yields N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, which is then carried forward to the deacetylation step. acs.orggoogle.com

| Step | Reactants | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| Acetylation | m-Aminophenol | Acetic Anhydride or Acetyl Chloride | N-(3-hydroxyphenyl)acetamide | 92% acs.org |

| tert-Butylation | N-(3-hydroxyphenyl)acetamide | tert-Butanol, H₂SO₄ | N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide | 74% acs.org |

| Deacetylation | N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide | HCl or NaOH | 5-Amino-2,4-di-tert-butylphenol | 89% acs.org |

Selective Nitration Processes for Dialkyl Phenols

The nitration of phenols is a fundamental electrophilic aromatic substitution, but achieving regioselectivity can be challenging, often yielding mixtures of ortho and para isomers, along with dinitrated and oxidation products. researchgate.net For dialkyl phenols, especially those with bulky groups like tert-butyl, direct nitration can also lead to dealkylation or degradation of the phenol ring. google.com

To overcome these challenges, various selective nitration methods have been developed. One approach for preparing 4-nitro-2,6-dialkyl phenols involves using 30 to 70 percent nitric acid at controlled temperatures (0 to 40°C) in an inert liquid hydrocarbon solvent. google.com This method has been shown to prevent the dealkylation that occurs with stronger nitrating mixtures like nitric/sulfuric acid. google.com

Other novel nitrating agents offer high selectivity. For instance, tert-butyl nitrite has been identified as a chemoselective reagent for the mononitration of phenols in aprotic media, producing only tert-butanol as a byproduct. nih.gov The reaction is proposed to proceed through the formation of an O-nitrosyl intermediate prior to C-nitration. nih.gov Another regioselective method employs strontium nitrate (B79036) (Sr(NO₃)₂) or benzyltriphenylphosphonium (B107652) nitrate in the presence of silica-supported sulfuric acid under solvent-free conditions. researchgate.net This system allows for preferential ortho-nitration with Sr(NO₃)₂ and para-nitration with benzyltriphenylphosphonium nitrate. researchgate.net

| Nitrating System | Key Features | Selectivity Outcome | Reference |

|---|---|---|---|

| 30-70% HNO₃ in hydrocarbon solvent | Controlled conditions to prevent dealkylation of 2,6-dialkyl phenols. | Yields 4-nitro-2,6-dialkyl phenols. | google.com |

| tert-Butyl Nitrite (t-BuONO) | Chemoselective for phenols; mild conditions; volatile byproduct. | Preferentially provides mononitro derivatives. | nih.gov |

| Sr(NO₃)₂ / H₂SO₄-Silica | Solvent-free conditions; high efficiency. | Preferential ortho-nitration. | researchgate.net |

| Benzyltriphenylphosphonium nitrate / H₂SO₄-Silica | Solvent-free; reusable reagent. | Preferential para-nitration. | researchgate.net |

Reaction-Based Synthesis of 3-Amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones

The synthesis of naphthoquinone derivatives bearing amino and hindered phenol moieties is of interest in medicinal chemistry. The general approach often involves the nucleophilic substitution of a leaving group (typically a halogen) on the naphthoquinone ring with an appropriate amine.

The synthesis of related anilino-1,4-naphthoquinones can be achieved by reacting a halo-substituted naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, with an aniline derivative in a suitable solvent like ethanol. acs.org For a complex structure like 3-Amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones, a plausible synthetic route would involve the reaction of a 2-substituted-3-amino-1,4-naphthoquinone with a 2,6-di-tert-butylphenol (B90309) derivative or, conversely, the reaction of 3-chloro-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinone with an amine source.

A specific synthesis of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2-naphthoquinones required the introduction of the 2,6-di-tert-butylphenol group as the final step in the sequence. researchgate.net Similarly, the synthesis of various 2-anilino-3-substituted-1,4-naphthoquinones often starts with the reaction of 2,3-dichloro-1,4-naphthoquinone with an aniline, followed by substitution of the second chlorine atom. sci-hub.se These reaction pathways highlight the modular nature of synthesizing complex naphthoquinone structures through sequential nucleophilic substitutions.

Mechanistic Investigations of Chemical Reactivity and Transformations

Imine Formation and Schiff Base Chemistry of 3-Amino-4-tert-butylphenol

As a point of clarification, the reactivity discussed in this section pertains to the ortho-isomer, 2-Amino-4-tert-butylphenol (B71990), for which detailed studies on Schiff base formation and subsequent cyclization are well-documented. These reactions provide a model for understanding the potential, albeit sterically and electronically different, reactivity of the 3-amino isomer.

The reaction between an aminophenol and an aldehyde, such as pyridinecarboxaldehyde, is a classic condensation reaction that results in the formation of an imine, commonly known as a Schiff base. nih.gov For the related compound 2-Amino-4-tert-butylphenol, this reaction proceeds by the nucleophilic attack of the amino group's nitrogen on the carbonyl carbon of the aldehyde. nih.gov This is typically followed by the elimination of a water molecule to form the C=N double bond of the imine. nih.gov

Specifically, the reaction of 2-Amino-4-tert-butylphenol with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) under reflux yields the Schiff base intermediate, 4-tert-butyl-2-[(pyridylmethylene)amino]phenol. This intermediate is a crucial precursor for creating more complex heterocyclic structures. The reaction is influenced by factors like the pH of the solution and the electronic and steric effects of the reactants. nih.gov

| Reactants | Product | Reaction Type |

| 2-Amino-4-tert-butylphenol + 2-Pyridinecarboxaldehyde | 4-tert-butyl-2-[(pyridylmethylene)amino]phenol (Schiff Base) | Imine Formation (Condensation) |

Schiff bases derived from ortho-aminophenols are valuable intermediates in the synthesis of benzoxazole (B165842) derivatives. sciforum.net Following the formation of the imine, an intramolecular cyclization can occur. nih.gov In this step, the hydroxyl group attacks the imine carbon. This process is often catalyzed by either acid or base. Subsequent dehydration or oxidation leads to the formation of the stable aromatic benzoxazole ring system. nih.govnih.gov

There are numerous methods to achieve this transformation. For instance, the condensation of o-aminophenols with aldehydes can be catalyzed by various agents, including Brønsted acids, to yield benzoxazoles. nih.gov Oxidative cyclization of the intermediate Schiff base can also be promoted by reagents like lead tetraacetate or simply by aerial oxidation under specific catalytic conditions. sciforum.netnih.gov These synthetic routes are significant for producing 2-(pyridyl)benzoxazole derivatives, which are used as ligands for transition-metal catalysts.

General Reactivity Modes of Aminophenolic Compounds

The dual functionality of the amino and hydroxyl groups on the aromatic ring endows aminophenolic compounds with characteristic reactivity modes, primarily as nucleophiles and reducing agents.

Aminophenols are amphoteric molecules containing two nucleophilic centers: the amino (-NH₂) group and the hydroxyl (-OH) group. wikipedia.org The relative nucleophilicity of these groups can be tuned by the reaction conditions. researchgate.net

Amino Group Reactivity : In neutral or slightly basic conditions, the amino group is generally the more potent nucleophile. researchgate.net It can readily participate in nucleophilic substitution reactions. For example, acylation of aminophenols with reagents like acetic anhydride (B1165640) typically occurs at the nitrogen atom to yield N-acylated products. chemcess.com

Hydroxyl Group Reactivity : In strongly basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. researchgate.net This phenoxide is a strong nucleophile and can undergo reactions like etherification when treated with alkyl halides. researchgate.net Conversely, in strongly acidic solutions, the amino group is protonated (-NH₃⁺), which deactivates it, allowing the hydroxyl group to act as the dominant nucleophile. researchgate.net

This tunable reactivity allows for selective functionalization at either the nitrogen or the oxygen atom, a key strategy in the synthesis of more complex molecules.

Aminophenols are effective reducing agents, a property utilized in various applications, including photographic development. wikipedia.org Their ability to be easily oxidized makes them suitable for reducing other species. For instance, 3-aminophenol (B1664112) has been employed as a reducing agent in the synthesis of high-quality, monodisperse gold nanorods. rsc.org The reduction potential is a key characteristic of these compounds, which can be oxidized to form quinone-imine or related structures. This redox activity is fundamental to their role in processes like the reduction of nitrophenols to aminophenols, where they are the final product of a reduction sequence. taylorandfrancis.comwikipedia.org

Oxidative Transformations of Phenols and tert-Butylphenols

The phenolic ring, particularly when substituted with activating groups like hydroxyl and tert-butyl, is susceptible to oxidative transformations. The bulky tert-butyl group often directs the position of oxidation and can influence the reaction pathway.

Studies on 4-tert-butylphenol (B1678320), an isomer of the title compound's parent phenol (B47542), provide insight into these transformations. The oxidation of 4-tert-butylphenol with reagents like hydrogen peroxide (H₂O₂) in the presence of titanosilicate catalysts can lead to selective hydroxylation. d-nb.info The primary product of this reaction is often 4-tert-butylcatechol (B165716), alongside high molecular weight condensation products. d-nb.info The selectivity and conversion rates are highly dependent on the catalyst type and reaction conditions. d-nb.infojournaljsrr.com For example, mesoporous amorphous titanosilicates show higher selectivity for 4-tert-butylcatechol compared to titanium oxide. d-nb.info

| Substrate | Oxidant/Catalyst | Major Product(s) | Key Finding |

| 4-tert-butylphenol | H₂O₂ / Titanosilicates | 4-tert-butylcatechol, Tars | Mesoporous titanosilicates offer higher selectivity than TiO₂. d-nb.info |

| 4-tert-butylphenol | Ferrate(VI) | Hydroxylation products, Dimers, Ring-cleavage products | Reaction kinetics are pH-dependent; proceeds via oxygen atom transfer and radical coupling. nih.gov |

| 4-tert-butylphenol | Cu(II)-imidazole complexes | 2-hydroxy-5-tert-butyl-1,4-benzoquinone | Biomimetic model for the generation of topaquinone (B1675334) cofactor. nih.gov |

Furthermore, oxidation with stronger agents like ferrate(VI) results in a more complex mixture of products, including hydroxylated compounds, dimers, and products from the cleavage of the benzene (B151609) ring. nih.gov The transformation proceeds through mechanisms involving oxygen atom transfer and radical coupling reactions. nih.gov In another example, copper(II)-imidazole complexes can promote the transformation of 4-tert-butylphenol into a para-hydroxyquinonic derivative, mimicking biological oxidation processes. nih.gov These studies highlight the diverse oxidative pathways available to tert-butylated phenols, leading to a range of valuable chemical structures.

Copper-Catalyzed Aerobic Oxygenation Mechanisms of 4-tert-Butylphenol

The copper-catalyzed aerobic oxygenation of 4-tert-butylphenol presents a significant pathway for the synthesis of valuable chemical intermediates. Mechanistic studies have revealed that this process is highly selective for the formation of phenoxy-coupled ortho-quinones. acs.org A key finding is that the immediate product of this reaction is a Cu(II)–semiquinone radical complex, indicating that the ortho-oxygenation step occurs before the oxidative coupling. acs.org This Cu(II)–semiquinone complex has been identified as the resting state of the copper catalyst during the reaction at room temperature. acs.org

The catalytic cycle is initiated by the reaction of a copper(I) species with molecular oxygen. At low temperatures, this reaction mimics the dinuclear copper enzyme tyrosinase, proceeding through a dinuclear side-on peroxodicopper(II) oxidant. nih.gov However, a notable difference from the enzymatic process is that the rate-limiting step in this catalytic reaction is the self-assembly of the oxidant from Cu(I) and O₂. nih.gov The subsequent steps leading to the final product are contingent on proton-transfer events, which are facilitated by a slight excess of the ligand. nih.gov

The reaction can be directed towards different products by altering the reaction conditions. For instance, the use of polar, coordinating media favors the formation of uncoupled ortho-quinones, demonstrating a high degree of chemoselectivity for a catalytic aerobic oxidation of a phenol. nih.gov

Table 1: Key Intermediates and Conditions in Copper-Catalyzed Aerobic Oxygenation of 4-tert-Butylphenol

| Intermediate/Condition | Description | Reference |

| Catalyst | Cu(CH₃CN)₄ with N,N′-di-tert-butylethylenediamine (DBED) ligand | acs.org |

| Initial Product | Cu(II)–semiquinone radical complex | acs.org |

| Resting State of Catalyst | Cu(II)–semiquinone radical complex | acs.org |

| Oxidant at Low Temp. | Dinuclear side-on peroxodicopper(II) complex | nih.gov |

| Rate-Limiting Step | Self-assembly of the oxidant from Cu(I) and O₂ | nih.gov |

| Product Selectivity | Phenoxy-coupled ortho-quinones are the primary products. | acs.org |

| Chemoselectivity | Uncoupled ortho-quinones are favored in polar, coordinating media. | nih.gov |

Role of Proton-Transfer Events in Phenolic Oxidation Catalysis

Proton-transfer events are fundamental to the mechanisms of phenolic oxidation catalysis. In many of these reactions, the transfer of a proton is coupled with the transfer of an electron, a process known as concerted proton-electron transfer (CPET). rsc.orgacs.org This concerted mechanism is often more energetically favorable than stepwise pathways that involve high-energy intermediates. pnas.org

Studies on the oxidation of phenols have shown that the presence of a hydrogen-bonded base can significantly lower the redox potential required for oxidation. researchgate.net This is because the proton transfer to the base occurs in concert with the electron transfer, providing a lower energy pathway for the reaction. researchgate.net For instance, in the electrochemical oxidation of 2,4,6-tri-tert-butylphenol (B181104) in non-buffered aqueous media, a direct and reversible conversion to the phenoxyl radical is observed, with a water molecule acting as the proton acceptor in a concerted fashion. acs.org

In the context of copper-catalyzed aerobic oxygenation of 4-tert-butylphenol, the turnover of the catalyst is dependent on proton-transfer events mediated by a slight excess of the ligand. nih.gov This highlights the critical role of managing proton activity in the reaction medium to ensure efficient catalysis. Theoretical studies using quantum mechanics and molecular mechanics (QM/MM) calculations on laccase-catalyzed oxidation of phenols have further elucidated this, showing that the reaction proceeds via a proton-coupled electron transfer mechanism where a proton is transferred from the phenol's hydroxyl group to an amino acid residue in the enzyme's active site. acs.org

Theoretical Studies on Kolbe-Schmitt Reaction Mechanisms of Di-tert-butylphenols

The Kolbe-Schmitt reaction is a crucial industrial process for the carboxylation of phenols. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms for sterically hindered phenols like di-tert-butylphenols. researchgate.netresearchgate.net These computational studies help to understand the factors controlling product selectivity and reaction kinetics, which can be challenging to determine experimentally. researchgate.net

For 2,6-di-tert-butylphenol (B90309), theoretical calculations at the M06-2X/Def2-SVP/SMD level of theory have shown that the main product and a side product can interconvert due to a dynamic equilibrium. researchgate.netresearchgate.net This suggests that under certain conditions, a mixture of products is likely to be observed. The Gibbs free energy barrier for this interconversion is relatively low, allowing for rapid transformation between the products at elevated temperatures. colab.ws

In contrast, for 2,4-di-tert-butylphenol (B135424), the situation is different. The main product is found to be thermodynamically more stable due to its lower Gibbs free energy. researchgate.netresearchgate.net However, the formation of a side product is kinetically favored because it has a lower activation energy barrier. researchgate.netresearchgate.net This competition between thermodynamic and kinetic control means that the reaction conditions, such as temperature and reaction time, will play a critical role in determining the final product distribution. These theoretical findings provide a framework for optimizing the reaction to favor the desired isomer. colab.ws

Table 2: Theoretical Predictions for the Kolbe-Schmitt Reaction of Di-tert-butylphenols

| Reactant | Key Finding | Thermodynamic Product | Kinetic Product | Reference |

| 2,6-di-tert-butylphenol | Dynamic equilibrium between main and side products. | - | - | researchgate.netresearchgate.net |

| 2,4-di-tert-butylphenol | Competition between thermodynamic and kinetic control. | Main product (lower Gibbs free energy) | Side product (lower activation energy) | researchgate.netresearchgate.net |

Diazotization and Coupling Processes Involving p-tert-Butylphenol

The synthesis of 2-amino-4-tert-butylphenol often utilizes a diazotization and coupling process starting from p-tert-butylphenol. This multi-step method involves the formation of an azo compound, which is subsequently cleaved to yield the desired amine.

The process begins with the diazotization of an aniline (B41778) derivative, typically using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). This reaction converts the primary aromatic amine into a diazonium salt intermediate.

The newly formed diazonium salt is then coupled with p-tert-butylphenol. This coupling reaction is typically carried out in an alkaline medium, with the pH adjusted to a range of 8-9 using a base such as sodium hydroxide (B78521) (NaOH). The alkaline conditions are necessary to deprotonate the phenol, making it more nucleophilic for the electrophilic attack by the diazonium salt. The product of this step is an azo dye, specifically 4-tert-butyl-2-(phenyldiazenyl)phenol. The yield for this azo intermediate is reported to be in the range of 70-75%.

The final step is the reductive cleavage of the azo bond (-N=N-). This is achieved using a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄), which breaks the molecule at the azo linkage to produce 2-amino-4-tert-butylphenol and the corresponding aniline derivative.

Table 3: Process Conditions for Diazotization and Coupling of p-tert-Butylphenol

| Step | Reagents | Temperature | pH | Key Intermediate/Product | Reference |

| Diazotization | Aniline, NaNO₂, HCl | 0–10°C | Acidic | Diazonium salt | guidechem.com |

| Coupling | Diazonium salt, p-tert-butylphenol, NaOH | Room Temperature | 8.5–9.0 | 4-tert-butyl-2-(phenyldiazenyl)phenol | |

| Azo-Cleavage | Azo dye, Sodium dithionite (Na₂S₂O₄) | 20-80°C | - | 2-Amino-4-tert-butylphenol | guidechem.com |

Derivatization and Functionalization Strategies in Organic Synthesis

Utilization as Precursors for Complex Molecular Architectures

The strategic placement of amino and hydroxyl groups on the aromatic ring, combined with the influence of the tert-butyl group, makes 3-Amino-4-tert-butylphenol a versatile starting material for the synthesis of a variety of more complex molecules.

Synthesis of 4-tert-Butyl-2-[(pyridylmethylene)amino]phenol Intermediates

A key transformation of this compound is its reaction with pyridine-2-carboxaldehyde to form Schiff base intermediates. This condensation reaction typically occurs in a solvent such as methanol (B129727) under reflux conditions, leading to the formation of 4-tert-Butyl-2-[(pyridylmethylene)amino]phenol. The amino group of the phenol (B47542) attacks the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine linkage of the Schiff base. This intermediate is a crucial stepping stone for the synthesis of other valuable compounds. chemicalbook.comdv-expert.orgottokemi.comsigmaaldrich.com

Routes to 2-(Pyridyl)benzoxazole Derivatives with Synthetic Potential

The 4-tert-Butyl-2-[(pyridylmethylene)amino]phenol intermediates can undergo an intramolecular cyclization to yield 2-(pyridyl)benzoxazole derivatives. ottokemi.com This process can be catalyzed by either acid or base. The cyclization involves the nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by aromatization to form the stable benzoxazole (B165842) ring system. The resulting 2-(pyridyl)benzoxazole derivatives are of significant interest due to their potential biological activities and applications in materials science. chemicalbook.comdv-expert.orgottokemi.comsigmaaldrich.com A macrocyclic oligomer of pyridylbenzoxazole has also been synthesized utilizing dynamic covalent bonds. rsc.org

Formation of Prolinamide Phenol Organocatalysts for Asymmetric Reactions

This compound serves as a foundational molecule for the synthesis of prolinamide phenol organocatalysts. chemicalbook.comlookchem.comchemdad.com These catalysts are designed to facilitate asymmetric reactions, such as the direct aldol (B89426) reaction between aldehydes and ketones, particularly in aqueous environments. chemicalbook.comacs.org The synthesis involves coupling the amino group of this compound with a proline derivative. The resulting prolinamide phenol structure, featuring a hydrophobic tert-butyl group, has been shown to be an efficient organocatalyst. chemicalbook.comlookchem.comchemdad.com

The hydrophobic nature of the tert-butyl group is believed to enhance the catalyst's performance in water. chemicalbook.com Research has demonstrated that these catalysts can achieve high levels of stereoselectivity in aldol reactions. For instance, prolinamide catalysts derived from substituted phenols have been used in direct asymmetric aldol reactions, yielding products with high enantiomeric excess (ee). The effectiveness of these catalysts is often attributed to the formation of a key enamine intermediate and the ability of the catalyst to create a chiral environment for the reaction.

| Catalyst Type | Reaction | Selectivity |

| Prolinamide Phenol | Asymmetric Aldol Reaction | High enantioselectivity |

| L-proline-derived organocatalysts | Enantioselective direct aldol reaction | Effective in organic medium |

| Prolinamide organocatalysts based on calix chemicalbook.comarene scaffold | Direct asymmetric aldol reaction | High isolated yields (up to > 99%) and enantioselectivities (up to 97% ee) researchgate.net |

Intermediate in N-(2-Hydroxy-4-tert-butylphenyl)-acetamide Preparation

The acetylation of this compound provides a straightforward route to N-(2-Hydroxy-4-tert-butylphenyl)-acetamide. chemicalbook.comlookchem.com This reaction involves the treatment of the aminophenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The amino group acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent to form an amide bond. This acetamide (B32628) derivative is a key intermediate in the synthesis of more complex molecules, including those used in sensor technology. chemicalbook.comlookchem.comrsc.org

Preparation of Uranyl Salophene Derivatives

N-(2-Hydroxy-4-tert-butylphenyl)-acetamide is a crucial precursor for the synthesis of uranyl salophene derivatives. chemicalbook.comlookchem.comrsc.org These derivatives are coordination complexes containing a central uranyl ion (UO₂²⁺) bound to a salophene-type ligand. The synthesis typically involves the condensation of the acetamide intermediate with another appropriate molecule to form the Schiff base ligand, which then coordinates to the uranyl ion. These uranyl salophene complexes have been investigated for their potential use as selective receptors in anion-sensitive membrane sensors. chemicalbook.comrsc.org The specific substituents on the salophene ligand can influence the binding selectivity of the receptor for different anions. rsc.org

Applications as Ligands in Coordination Chemistry

Derivatives of this compound are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The presence of nitrogen and oxygen donor atoms allows these ligands to bind to metal centers, while the tert-butyl group can influence the solubility and steric properties of the resulting complexes.

For example, Schiff base ligands derived from this compound can form complexes with metals like iron(III). These complexes can exhibit interesting magnetic properties. Furthermore, aminophenol-based ligands can be "non-innocent," meaning the ligand itself can exist in different redox states, which imparts unique reactivity to the metal complex. This has been observed in complexes with metals such as manganese, iron, and cobalt, where the ligand can exist as an o-iminophenolate(2-) dianion or an o-iminobenzosemiquinonate(1-) π radical monoanion. rsc.org This redox activity of the ligand can facilitate multi-electron transformations at the metal center, which is a topic of significant research interest. derpharmachemica.com

A variety of transition metal complexes with ligands derived from aminophenols have been synthesized and characterized, including those with copper(II), nickel(II), and cobalt(II). nih.govacs.org The geometry of these complexes, such as octahedral or tetragonal, can be influenced by the specific metal ion and the ligand structure. nih.gov These coordination complexes are being explored for a range of applications, from catalysis to materials science.

| Metal Ion | Ligand Type | Resulting Complex Property/Application |

| Iron(III) | Schiff base derivative | Magnetic materials research |

| Manganese(IV), Iron(III), Cobalt(II/III) | Tridentate aminophenol derivative | Redox-active ligand behavior rsc.org |

| Copper(II), Nickel(II), Cobalt(II) | Benzothiazole-based derivative | Octahedral or tetragonal geometries, fluorescence properties nih.gov |

Ancillary Ligand Synthesis for Transition Metal Complexes

Derivatives of 4,6-di-tert-butylphenol are instrumental in creating ancillary ligands for transition metal cores, such as Rhenium(I). rsc.orgorcid.org For instance, the reaction of (E)-2-((3-amino-pyridin-4-ylimino)-methyl)-4,6-di-tert-butylphenol with a Rhenium(I) carbonyl complex leads to the formation of a facial-[Re(CO)3(deeb)L]+ complex. rsc.org In this complex, the di-tert-butylphenol derivative acts as a bidentate ancillary ligand. rsc.orgnih.gov The presence of this ligand can influence the photophysical properties of the complex, such as inducing a blue shift in the emission spectrum, which is attributed to the electron-withdrawing nature of the ligand and the presence of an intramolecular hydrogen bond. rsc.orgnih.gov These tailored ligands are crucial in the development of new materials with specific electronic and photophysical properties. nih.govscispace.com

Schiff Base Condensation for Macrocyclic Ligands

Formyl-tert-butylphenols are key starting materials for synthesizing macrocyclic ligands through Schiff base condensation. researchgate.netasianpubs.org This process typically involves the reaction of a dicarbonyl compound, such as 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol], with a diamine. researchgate.netasianpubs.orgasianpubs.org The condensation can proceed via a [2+2] pathway, where two molecules of the diformylphenol react with two molecules of a diamine like 1,2-bis-(2-aminoethoxy)ethane to form a macrocycle. researchgate.netasianpubs.org These reactions can be performed with or without a metal ion template. asianpubs.org The resulting macrocyclic ligands possess a defined cavity that can coordinate with various metal ions, leading to the formation of polynuclear complexes. researchgate.net

Investigation of Steric and Electronic Influences of tert-Butyl Substituents on Ligand Properties

The tert-butyl group exerts significant steric and electronic effects on the properties of ligands derived from this compound. The bulkiness of the tert-butyl group can influence the coordination geometry of metal complexes, affecting bond angles and lengths. nih.gov This steric hindrance can direct the formation of specific structural motifs and influence the reactivity and selectivity of catalytic reactions involving these complexes. nih.govmdpi.com For example, in β-diketiminate complexes, bulky substituents on the N-aryl groups can lead to an increase in the N-M-N bite angle and a shortening of the N-M bond length. nih.gov

Diverse Chemical Conversions at Phenolic Hydroxyl and Amino Groups (General Phenol Chemistry)

The phenolic hydroxyl and amino groups of this compound are reactive sites that can undergo a variety of chemical transformations. These reactions are fundamental to general phenol chemistry and allow for the synthesis of a wide array of derivatives with diverse applications.

Formation of Phenolic Ethers via Alkylation

The phenolic hydroxyl group of 4-tert-butylphenol (B1678320) can be readily converted into a phenolic ether through alkylation. google.com A common method involves the reaction of the phenol with an alkyl halide in the presence of a base. For example, reacting 4-tert-butylphenol with n-propyl iodide in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) yields n-propyl p-tert-butylphenyl ether. google.com This transformation is a versatile method for introducing a variety of alkyl groups, thereby modifying the solubility and electronic properties of the parent phenol.

Conversion to Trifluoromethyl Sulfonate Esters for Cross-Coupling Reactions

Phenols can be converted to their corresponding trifluoromethyl sulfonate esters (triflates), which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. While direct information on the conversion of this compound to its triflate is not prevalent in the provided search results, the transformation of phenols in general is a well-established synthetic strategy. This conversion allows for the subsequent coupling with a wide range of organometallic reagents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the phenolic position.

Synthesis of Bivalent Tin(II) Complexes with 4-tert-Butylphenol Ligands

Bivalent tin(II) complexes can be synthesized using 4-tert-butylphenol as a ligand. stmjournals.com The reaction of stannous chloride (SnCl2) with two equivalents of 4-tert-butylphenol in the presence of a base like diethylamine (B46881) in a solvent such as tetrahydrofuran (B95107) (THF) yields tin(II)-4-tert-butylphenoxide, with the general formula Sn(OC6H4But-4)2. stmjournals.comresearch-reels.com These tin(II) complexes can exhibit interesting reactivity. For instance, they can react with mercuric chloride (HgCl2) to form a new tin(IV) complex, SnCl2(OC6H4But-4)2. stmjournals.com They can also react with the sodium salt of 4-tert-butylphenol to form a double phenoxide. stmjournals.com The study of these complexes contributes to the broader understanding of the coordination chemistry of tin(II) with organic ligands. stmjournals.comresearchgate.net

Polymerization Science and Advanced Materials Research

Oxidative Polymerization of 2-Amino-4-tert-butylphenol (B71990)

Poly(2-amino-4-tert-butylphenol), often abbreviated as poly(2A-4TBP), can be synthesized from its monomer in an aqueous solution through either electrochemical or chemical oxidation processes. ua.es The presence of both amino and hydroxyl groups on the aromatic ring makes 2-amino-4-tert-butylphenol an interesting candidate for electropolymerization. ua.es The relative positions of these functional groups significantly influence the electrochemical reactivity of the monomer. ua.es

Electrochemical polymerization of 2-amino-4-tert-butylphenol is a method used to synthesize poly(2A-4TBP). ua.es This technique offers precise control over the polymerization process by managing the anodic potential, which can help prevent overoxidation of the resulting polymer, leading to materials with fewer structural defects. ua.es However, a notable challenge with the electrochemical synthesis of poly(2A-4TBP) is that the polymer produced tends to form a low-conductivity layer on the electrode surface. ua.es This passivation layer can impede further oxidation of the monomer, thereby limiting the yield of the polymer. ua.es Despite the lower productivity, the structural and redox properties of the electrochemically synthesized polymer are comparable to those of the polymer produced through chemical methods. ua.es

Spectroelectrochemical techniques, such as in situ UV-vis spectroelectrochemistry, have been employed to monitor the oxidation process of poly(2A-4TBP). ua.es When the chemically polymerized material is deposited on an indium tin oxide (ITO) electrode and subjected to a potential excursion, distinct absorption bands can be observed. ua.es For instance, spectra recorded during a potential increase from 0.05 V to 0.65 V reveal absorption bands at 385, 445, and 562 nm, which are consistent with those observed for the electrochemically synthesized polymer. ua.es

Chemical oxidation represents an alternative route for the synthesis of poly(2A-4TBP). ua.es This method typically results in a higher yield of the polymer compared to electrochemical techniques. ua.es However, a common challenge with chemical polymerization is the potential for the formation of oligomeric by-products that can be difficult to separate from the main polymer product. ua.es Nevertheless, spectroscopic analysis indicates that there are no significant structural differences between the polymers synthesized via chemical and electrochemical oxidation. ua.esresearchgate.net

Structural Characterization of Poly(2-Amino-4-tert-butylphenol)

Various spectroscopic methods have been utilized to elucidate the chemical structure and redox behavior of poly(2A-4TBP). ua.es These studies have revealed a complex structure characterized by repeating phenoxazine (B87303) units and the influence of the tert-butyl substituent on the polymer's final architecture. ua.es

Consistent with other polymers derived from o-aminophenol, the fundamental structure of poly(2A-4TBP) is composed of phenoxazine rings. ua.esresearchgate.net The formation of these heterocyclic rings is a likely outcome due to the adjacent amino and hydroxyl groups on the monomer, which can readily undergo intramolecular cyclization during the oxidative polymerization process. ua.es This phenoxazine ladder structure is a defining characteristic of the polymer. ua.es

The presence of the bulky tert-butyl group on the aromatic ring plays a significant role in directing the polymerization mechanism. ua.esresearchgate.net This voluminous substituent introduces steric hindrance, which is believed to favor the occurrence of N-N couplings between monomer units. ua.esresearchgate.net The steric bulk of the tert-butyl group, positioned meta to the nitrogen atom, can hinder the more common C-N para-coupling, thereby promoting the formation of hydrazine-type dimers. ua.es This influence on the coupling mechanism is a key factor in the resulting polymer's structure. ua.es

The product obtained from the chemical polymerization of 2-amino-4-tert-butylphenol is typically not a uniform high-molecular-weight polymer but rather an oligomer mixture. ua.esresearchgate.net Analysis has shown that these mixtures can contain oligomers with up to 16 monomer units. ua.esresearchgate.net The presence of these low-molecular-weight chains is a characteristic of the chemical synthesis route for this particular polymer. ua.es

Influence of Polymerization Temperature on Product Properties and Structure

The temperature at which polymerization occurs is a critical parameter that significantly influences the final properties and structure of the resulting polymer. While specific research detailing the influence of polymerization temperature on products derived directly from 3-Amino-4-tert-butylphenol is not extensively available in the reviewed literature, the fundamental principles of polymer science allow for a general understanding of the expected effects.

Generally, higher polymerization temperatures lead to an increase in the rate of polymerization. However, this can also increase the rate of chain termination and transfer reactions, which may result in a lower average molecular weight. nih.gov Conversely, lower temperatures can slow down the reaction but may lead to higher molecular weight polymers with a more controlled structure.

The thermal stability of a polymer is its ability to resist degradation at high temperatures. specialchem.com This property is intrinsically linked to the polymer's structure, which is established during polymerization. For polymers intended for high-temperature applications, such as many aromatic polyamides, achieving high thermal stability is a primary goal. The decomposition temperature of a polymer is a key indicator of its thermal stability. For instance, studies on various polymers have shown that degradation can involve oxidation, chain scission, and cross-linking, leading to discoloration, brittleness, and reduced strength. specialchem.com In the case of polyimides, incorporating bulky pendant groups has been shown to improve mechanical behavior and optical transparency while maintaining high thermal stability, with decomposition temperatures often exceeding 480°C. nih.gov

For polymers derived from aminophenols, the final structure and properties are also temperature-dependent. For example, the synthesis of conductive polyaminophenol films can be achieved through various methods, and the resulting polymer's conductivity and structure are influenced by the reaction conditions. mdpi.comresearchgate.net The properties of thermoplastic polyurethanes, for instance, show variations in glass transition temperature and melting of hard segments depending on the polymerization procedure and thermal history. researchgate.net

The following table outlines the general effects of polymerization temperature on key polymer properties.

| Polymer Property | Effect of Increasing Polymerization Temperature | Rationale |

|---|---|---|

| Molecular Weight | Generally Decreases | Increased rates of chain termination and transfer reactions relative to propagation. |

| Rate of Polymerization | Increases | Higher kinetic energy of molecules leads to more frequent and energetic collisions. |

| Crystallinity | Can Decrease | Higher temperatures can lead to more structural irregularities and branching, hindering ordered chain packing. |

| Branching | Can Increase | Increased likelihood of chain transfer reactions that can initiate side chains. |

| Thermal Stability | Variable | Depends on the final structure; lower molecular weight or increased defects can reduce stability. specialchem.com |

General Applications of tert-Butylphenols in Polymer Chemistry

The class of compounds known as tert-butylphenols, characterized by a phenol (B47542) ring substituted with one or more tert-butyl groups, serves a variety of crucial functions in polymer chemistry. Their utility stems from the specific chemical properties imparted by the bulky tert-butyl group. nih.gov

One of the primary uses of tert-butylphenols, such as 4-tert-butylphenol (B1678320), is as a chain stopper or terminator in polymerization reactions. wikipedia.org In the production of polymers like polycarbonates and epoxy resins, controlling the molecular weight is essential for achieving the desired material properties. As a monofunctional molecule, 4-tert-butylphenol can react with a growing polymer chain, effectively capping it and preventing further growth. wikipedia.org This allows for precise regulation of the polymer's chain length and, consequently, its final characteristics. wikipedia.org

Furthermore, tert-butylphenols are key precursors in the synthesis of other important polymer additives. They are used to produce phenolic resins and para-tertiary-butylphenol formaldehyde (B43269) resins, which have applications in adhesives, coatings, and printing inks. wikipedia.org The glycidyl (B131873) ether of 4-tert-butylphenol, for example, is used as a hardener in epoxy resin formulations. wikipedia.org

Role as Antioxidants and Stabilizers in Polymers

Tert-butylphenols, particularly sterically hindered phenols, are highly effective primary antioxidants. uvabsorber.comcambridge.org The term "hindered phenol" refers to phenols with bulky alkyl groups, such as tert-butyl groups, positioned ortho to the hydroxyl (-OH) group. vinatiorganics.com

The antioxidant mechanism of a hindered phenol involves the donation of the hydrogen atom from its hydroxyl group to neutralize highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer. vinatiorganics.comenergiforsk.se This action terminates the chain reaction. The resulting phenoxy radical is stabilized by two key factors:

Resonance: The unpaired electron can be delocalized over the aromatic ring. cambridge.org

Steric Hindrance: The bulky tert-butyl groups physically shield the radical oxygen, making it less accessible and preventing it from initiating new oxidation chains. cambridge.orgenergiforsk.se

This stability of the phenoxy radical is crucial for its effectiveness as an antioxidant. cambridge.org Because of their high stability and ability to scavenge free radicals, tert-butyl phenolic antioxidants (TBP-AOs) are widely incorporated into a broad range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and rubbers, to enhance their thermal stability and extend their useful lifespan. nih.govvinatiorganics.com

| Antioxidant Type | Example Compound | Primary Function | Commonly Stabilized Polymers |

|---|---|---|---|

| Monophenol | Butylated Hydroxytoluene (BHT) | Primary antioxidant, radical scavenger | Polyethylene (PE), Polypropylene (PP) |

| Bisphenol | 4,4'-Bis(2,6-di-tert-butylphenol) | High-performance antioxidant with lower volatility | Isoprene Rubber, Polypropylene researchgate.net |

| Polyphenol | Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | High-temperature stabilizer | Polypropylene (PP), Polyamides (PA), Polyesters (PET) |

Inhibition of Popcorn Polymer Growth by Hindered Phenols

"Popcorn polymer" is a term for a hard, translucent, and insoluble polymer that can form spontaneously and rapidly from certain olefinically unsaturated monomers, particularly conjugated diolefins like butadiene and isoprene. epo.org Its growth can be a significant problem in the chemical industry, leading to the fouling and plugging of reactors, pipes, and processing equipment. google.com Once formed, these popcorn polymers are extremely difficult to remove as they are insoluble in most solvents and resistant to deactivation. epo.org

Hindered and unhindered phenols are used as inhibitors to control the formation and growth of popcorn polymers. google.com These phenolic compounds can be added to monomer streams to quench the free radicals that initiate the runaway polymerization process. The mechanism is similar to their function as antioxidants; they interrupt the radical chain reactions that lead to polymer formation.

The effectiveness of these inhibitors can depend on several factors, including the specific monomer, its concentration, and the temperature and pressure of the system. google.com In some cases, phenols are used in combination with other substances, such as stable nitroxides or hydroxylamines, to create a more effective inhibitor package. google.com This combined approach can provide synergistic effects to better control the unwanted polymerization of diene monomers. google.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methodologies for Structural Elucidation and Property Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for Ligands and Complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H-NMR: In a hypothetical ¹H-NMR spectrum of 3-Amino-4-tert-butylphenol, one would expect to see distinct signals corresponding to each type of proton. The tert-butyl group would produce a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3 ppm). The aromatic region would be more complex, showing signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns (coupling) would be dictated by their positions relative to the amino (-NH₂), hydroxyl (-OH), and tert-butyl groups. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C-NMR: A ¹³C-NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. For this compound, this would include signals for the four carbons of the tert-butyl group (a quaternary carbon and three equivalent methyl carbons), and the six distinct carbons of the aromatic ring. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretching: Two sharp peaks in the range of 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂).

C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region indicating the presence of the aromatic ring.

C-N and C-O Stretching: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the C-N and C-O single bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Emission Studies of Derived Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The phenol (B47542) and amino groups on the aromatic ring act as chromophores and auxochromes, which would result in characteristic absorption bands, typically in the 200-400 nm range. The precise wavelength of maximum absorbance (λmax) would be sensitive to the solvent polarity. When this compound is used as a ligand to form metal complexes, new absorption bands, often in the visible region, may appear due to charge-transfer transitions between the ligand and the metal ion.

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of a derivative of this compound would be required. The resulting crystal structure would provide precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amino and hydroxyl groups) in the solid state.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight (165.23 g/mol ). A key fragmentation pattern for tert-butyl substituted phenols is the loss of a methyl group (a loss of 15 mass units) to form a stable benzylic carbocation, which would likely result in a prominent peak at m/z 150. Other fragmentations could involve the loss of the entire tert-butyl group or other characteristic cleavages of the aromatic ring.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. An XPS analysis of this compound would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the specific bonding environments of these atoms (e.g., distinguishing between the carbon in the aromatic ring and the tert-butyl group, or the nitrogen in the amine group).

Cyclic Voltammetry for Electrochemical Characterization of Ligands and Complexes

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. It provides information on the oxidation and reduction potentials of a compound, offering insights into its electronic behavior and the stability of its different oxidation states. researchgate.netjh.edu When applied to ligands like this compound and its subsequent metal complexes, CV can elucidate the electrochemical behavior of the free ligand and how it is altered upon coordination to a metal center.

In a typical CV experiment, the current at a working electrode is measured as the potential is swept linearly with time. For aminophenol derivatives, the voltammogram often reveals an anodic peak corresponding to the oxidation of the aminophenol moiety, typically to a quinoneimine species in a pH-dependent process involving the transfer of electrons and protons. jh.edu The reversibility of this process, indicated by the presence of a corresponding cathodic peak on the reverse scan, provides information about the stability of the oxidized species. researchgate.net

While specific cyclic voltammetry data for this compound is not extensively detailed in the reviewed literature, studies on related isomers like o-aminophenol and p-aminophenol show that they undergo electrochemical oxidation to produce polymeric films or undergo subsequent chemical reactions. researchgate.netijnc.ir For a complex derived from a this compound-based ligand, CV would be used to determine if the redox activity is centered on the ligand or the metal ion, and how the coordination environment influences these redox potentials.

Theoretical and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net By approximating the electron density of a system, DFT can be used to calculate optimized molecular geometries, energies, and various electronic descriptors. For aminophenol derivatives, DFT studies provide valuable insights into their stability, reactivity, and thermodynamic properties. researchgate.netrjpn.org

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. imist.ma

| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Aminophenol (B121084) | -4.86 | -0.57 | 4.29 |

| 3-Aminophenol (B1664112) | -5.10 | 0.11 | 5.21 |

| 4-Aminophenol | -4.70 | 0.25 | 4.95 |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Absorption and Emission Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.netarxiv.org It is a primary computational tool for predicting and interpreting UV-Visible absorption and emission spectra. mdpi.com TDDFT calculates vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. researchgate.net These calculations also provide oscillator strengths, which relate to the intensity of the absorption bands.

For substituted phenols, TDDFT studies can reveal how different functional groups affect the excited-state landscape. researchgate.netacs.org For example, amino substitution has been shown to lower the energy of the excited states in phenol derivatives. researchgate.netresearchgate.net This information is crucial for understanding the photophysical properties of these molecules, such as their color and fluorescence behavior. Such computational studies are essential for designing molecules with specific optical properties for applications like fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Analysis of Intramolecular Interactions, including Hydrogen Bonding

The structure of this compound features both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and an amino (-NH₂) group, which can act as both a donor and an acceptor. This arrangement allows for the possibility of intramolecular hydrogen bonding, where a hydrogen bond forms between the two groups within the same molecule.

The presence and strength of intramolecular hydrogen bonds significantly influence a molecule's conformation, stability, and chemical properties. nih.govmdpi.com Computational methods, particularly DFT, are widely used to investigate these interactions. nih.gov Techniques used to characterize intramolecular hydrogen bonds include:

Geometric Analysis: An optimized molecular structure from DFT can show a short distance between the hydroxyl hydrogen and the amino nitrogen, indicative of a hydrogen bond. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the strength of the hydrogen bond by calculating the second-order perturbation energy (E(2)) between the lone pair orbital of the acceptor atom (nitrogen) and the antibonding orbital of the donor bond (O-H). A larger E(2) value indicates a stronger interaction. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find a bond critical point (BCP) between the hydrogen and the acceptor atom, which is a definitive characteristic of a bonding interaction. rsc.org

In ortho-aminophenol, a strong intramolecular O-H···N hydrogen bond is known to exist, which stabilizes a planar conformation. For this compound, a similar, though likely weaker, interaction could occur, influencing its preferred geometry and reactivity.

Computational Prediction of Molecular Electrostatic Potential (MESP) Maps, Dipole Moment, Polarizability, and Hyperpolarizability

Computational DFT methods are also employed to predict several key electronic properties that describe a molecule's response to an external electric field and its charge distribution. imist.ma

Molecular Electrostatic Potential (MESP): An MESP map is a visual representation of the charge distribution around a molecule. researchgate.net It plots the electrostatic potential on the electron density surface, using colors to indicate different regions. Red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). MESP maps are invaluable for predicting sites of intermolecular interactions and chemical reactivity. mdpi.com

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. semanticscholar.org

Hyperpolarizability (β): The first hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule to a strong electric field. osti.gov Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. mdpi.com

| Property | Calculated Value |

|---|---|

| Dipole Moment (µ) | 6.4921 Debye |

| Polarizability (α) | -0.1633 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 26.9388 x 10⁻³⁰ cm⁵/esu |

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Bonding Strength

Natural Bonding Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.orgresearchgate.net It translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and core orbitals, which correspond to a natural Lewis structure. wikipedia.org For this compound, NBO analysis elucidates how the electronic structure is influenced by its substituent groups—the electron-donating amino (-NH2) group and the bulky tert-butyl group.

A key aspect of NBO analysis is its ability to quantify charge delocalization through second-order perturbation theory. researchgate.nettaylorandfrancis.com This involves analyzing the stabilizing interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically antibonding orbitals). wisc.eduresearchgate.net The energy of these interactions, denoted as E(2), indicates the extent of electron density delocalization, also known as hyperconjugation. taylorandfrancis.com

In aromatic systems like phenols, significant delocalization occurs between the oxygen lone pairs and the π-system of the benzene ring. For substituted phenols, this delocalization is modified. In a molecule like this compound, NBO analysis would reveal several key interactions:

Donation from Oxygen Lone Pairs: The lone pairs on the hydroxyl oxygen atom (LP(O)) donate electron density into the antibonding π* orbitals of the aromatic ring. This interaction is characteristic of phenols and contributes to the stability of the molecule.

Donation from Nitrogen Lone Pair: The lone pair on the amino nitrogen atom (LP(N)) also participates in significant delocalization into the ring's π* system. This donation is a powerful stabilizing interaction that increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.

Influence of the tert-Butyl Group: The C-C and C-H σ bonds of the tert-butyl group can act as donors, engaging in hyperconjugation with the antibonding orbitals of the ring, albeit to a lesser extent than the lone pair donors.

These delocalization effects directly impact bonding strength. Increased electron density in antibonding orbitals (σ* or π) leads to a corresponding weakening of the associated bonds. researchgate.net For instance, the delocalization of the oxygen lone pair into the ring's π system gives the C-O bond partial double-bond character, strengthening it, while simultaneously affecting the π-bonds within the ring. acs.org NBO analysis provides quantitative data on the occupancy of these orbitals, allowing for a direct assessment of these effects. wisc.edu

The natural population analysis (NPA), a feature of the NBO method, calculates the charge distribution on each atom. researchgate.nettaylorandfrancis.com This reveals the electronic effects of the substituents. The electron-donating amino and hydroxyl groups increase the negative charge on the aromatic ring, while the tert-butyl group has a weaker electronic influence. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Key Donor-Acceptor Interactions in Substituted Phenols Revealed by NBO Analysis

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Consequence |